4-((4-Isopropoxyphenyl)sulfonyl)phenol

描述

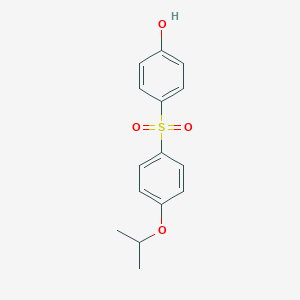

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-propan-2-yloxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S/c1-11(2)19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTILAOCGFRDHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058706 | |

| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95235-30-6 | |

| Record name | 4-[[4-(1-Methylethoxy)phenyl]sulfonyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95235-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-((4-(1-methylethoxy)phenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095235306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((4-Isopropoxyphenyl)sulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-isopropoxyphenylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-[[4-(1-methylethoxy)phenyl]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of 4-((4-Isopropoxyphenyl)sulfonyl)phenol

Retrosynthetic Approaches to Sulfonyl Bridge Formation

Retrosynthetic analysis of this compound reveals two main disconnection approaches for forming the diaryl sulfone core. The most common strategy involves a disconnection at the carbon-sulfur bonds of the sulfonyl group. This leads to precursors such as an activated sulfonic acid derivative and an aromatic nucleophile.

One prominent method following this retrosynthesis is the Friedel-Crafts sulfonylation . In this approach, 4-isopropoxybenzene can be reacted with a sulfonyl chloride derivative of phenol (B47542), such as 4-acetoxybenzenesulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The subsequent hydrolysis of the acetate (B1210297) protecting group yields the final product. Alternatively, 4-isopropoxyphenylsulfonyl chloride can be reacted with phenol under similar Friedel-Crafts conditions. rsc.org

Another approach involves the reaction of an aryl sulfonic acid with an aryl reagent that has an active hydrogen, where the water produced as a byproduct is removed azeotropically to drive the reaction forward.

| Strategy | Key Precursors | Reaction Type | Key Considerations |

|---|---|---|---|

| Friedel-Crafts Sulfonylation | 4-Isopropoxybenzene and a protected 4-hydroxybenzenesulfonyl chloride OR 4-Isopropoxyphenylsulfonyl chloride and phenol | Electrophilic Aromatic Substitution | Requires a Lewis acid catalyst; regioselectivity can be a challenge. |

| Aryl Sulfonic Acid Condensation | An aryl sulfonic acid and an aryl reagent with active hydrogen | Condensation | Requires azeotropic removal of water. |

Sequential Functional Group Installation Techniques

This strategy focuses on building the molecule by adding the functional groups in a stepwise manner to a pre-existing diaryl sulfone core. A common starting material for this approach is 4,4'-dihydroxydiphenyl sulfone.

The synthesis can be achieved through the Williamson ether synthesis . In this method, 4,4'-dihydroxydiphenyl sulfone is treated with a suitable base, such as potassium carbonate, to deprotonate one of the phenolic hydroxyl groups, forming a phenoxide. This phenoxide then acts as a nucleophile, reacting with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) to form the desired isopropoxy ether linkage. Careful control of stoichiometry is crucial to achieve mono-alkylation and avoid the formation of the di-isopropylated byproduct.

Utilization as an Intermediate in Organic Synthesis

The structure of this compound, featuring a phenolic hydroxyl group and a diaryl sulfone moiety, makes it a valuable intermediate in the synthesis of more complex molecules.

Synthesis of Therapeutically Relevant Compounds

This compound serves as a key building block in the development of various therapeutic agents. Notably, it is utilized in the synthesis of kinase inhibitors . The diaryl sulfone scaffold is a common feature in many kinase inhibitors, and the isopropoxy and phenol groups provide handles for further functionalization to achieve desired potency and selectivity. For example, it has been used as an intermediate in the creation of Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitors, which are being investigated as potential anticancer agents.

Furthermore, the structural motif of this compound is related to that of some Selective Estrogen Receptor Modulators (SERMs) . nih.govnih.gov SERMs are a class of drugs that have tissue-selective estrogenic and anti-estrogenic effects. The diaryl sulfone core can mimic the core structures of some non-steroidal estrogens and anti-estrogens, and the phenolic hydroxyl is often a key pharmacophoric feature for estrogen receptor binding. Derivatization of this compound can lead to novel SERM candidates.

Derivatization for Novel Sulfonylphenol Analogues

The presence of two reactive sites, the phenolic hydroxyl group and the aromatic rings, allows for the derivatization of this compound to generate a library of novel analogues for various applications.

The phenolic hydroxyl group can be readily modified. For instance, it can undergo etherification with various alkyl or aryl halides to produce a range of ethers. It can also be converted to esters through reaction with acyl chlorides or carboxylic anhydrides. These modifications can significantly alter the compound's physical and biological properties.

The aromatic rings can also be functionalized. The phenol-containing ring is activated towards electrophilic aromatic substitution, and reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be directed primarily to the ortho positions relative to the hydroxyl group. byjus.com The other aromatic ring, being part of a diaryl sulfone system, is deactivated towards electrophilic substitution but can be susceptible to nucleophilic aromatic substitution under certain conditions, especially if further activated by other electron-withdrawing groups. libretexts.org

Chemical Reactivity and Derivatization Potential of the Sulfonyl Moiety

The sulfonyl group is a key functional group that dictates much of the chemical reactivity of the molecule. It is a strong electron-withdrawing group due to the high oxidation state of the sulfur atom. This electronic effect influences the reactivity of the attached aromatic rings.

The sulfonyl group itself can undergo chemical transformations. One important reaction is the reduction of the sulfone to a sulfide (B99878). This can be achieved using strong reducing agents like lithium aluminum hydride. acs.orgresearchgate.net This transformation can be useful in multi-step syntheses where the sulfone is used to direct a reaction and is then removed or converted to a different functional group.

Additionally, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is further activated by other electron-withdrawing substituents. nih.gov This allows for the displacement of the entire sulfonylphenol moiety by a suitable nucleophile. The electron-withdrawing nature of the sulfonyl group makes the ipso-carbon atom susceptible to nucleophilic attack.

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Reduction | Strong reducing agents (e.g., LiAlH4) | Diaryl sulfide | Removal or transformation of the sulfonyl group. |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (with appropriate ring activation) | Displacement of the sulfonyl group | Allows for the introduction of new functional groups. |

Optimization and Purification Strategies in Laboratory Synthesis

The successful laboratory preparation of this compound hinges on the careful optimization of reaction parameters and the application of effective purification techniques. The primary synthetic route involves the O-alkylation of 4,4'-sulfonyldiphenol (B7728063) with an isopropylating agent.

Optimization of Reaction Conditions

The synthesis is typically carried out as a Williamson ether synthesis-like reaction. The choice of base, solvent, temperature, and reaction time significantly influences the reaction's efficiency and yield.

One documented method involves the reaction of bis(p-hydroxyphenyl)sulfone with isopropyl bromide in the presence of a base. chemicalbook.com A common choice for the base is potassium carbonate, and the reaction is often conducted in a polar aprotic solvent such as dimethylformamide (DMF). chemicalbook.com An alternative approach utilizes a microchannel reactor with sodium hydroxide (B78521) as the base and 2-bromopropane as the alkylating agent. This method allows for a significantly reduced reaction time at a lower temperature.

The selection of the base is a critical parameter. While stronger bases like sodium hydroxide can facilitate a faster reaction at lower temperatures, weaker bases like potassium carbonate may offer better control and minimize side reactions, albeit requiring higher temperatures and longer reaction times. The choice of solvent is also crucial; polar aprotic solvents like DMF are effective at solvating the reactants.

Below is a comparative table of different synthetic conditions reported in the literature:

| Parameter | Method 1 | Method 2 |

| Starting Material | Bis(p-hydroxyphenyl)sulfone | 4,4'-dihydroxydiphenyl sulfone |

| Alkylating Agent | Isopropyl bromide | 2-bromopropane |

| Base | Potassium carbonate | Sodium hydroxide |

| Solvent | Dimethylformamide (DMF) | Water |

| Temperature | ~120 °C | 50-80 °C |

| Reaction Time | 4 hours | 3-5 minutes |

| Apparatus | Standard laboratory glassware | Microchannel reactor |

This table presents data compiled from patent literature describing the synthesis of this compound.

Purification Strategies

Following the synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvent. The primary methods employed are column chromatography and recrystallization.

Column Chromatography:

Silica (B1680970) gel column chromatography is a frequently cited method for the purification of this compound. chemicalbook.com The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column to elute the components. The separation is based on the differential adsorption of the compound and impurities to the silica gel. The fractions containing the pure product are collected, and the solvent is removed to yield the purified solid. The melting point of the compound purified by this method has been reported to be in the range of 129.0–131.0 °C. chemicalbook.com

Recrystallization:

Recrystallization is another effective technique for purifying solid organic compounds. The principle of this method relies on the difference in solubility of the desired compound and the impurities in a particular solvent or solvent mixture at different temperatures. For diaryl sulfones, a mixture of methanol (B129727) and water has been shown to be an effective solvent system for recrystallization. google.com The crude solid is dissolved in a minimum amount of the hot solvent mixture to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The yield of purification for a related compound, 4,4'-sulfonyldiphenol, using a methanol-water mixture can be higher than 95%, with a product purity exceeding 99.8%. google.com

The following table summarizes the key aspects of these two purification methods:

| Purification Method | Principle | Typical Solvents/Mobile Phase | Reported Purity/Melting Point |

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel with a hexane/ethyl acetate gradient | Melting Point: 129.0–131.0 °C chemicalbook.com |

| Recrystallization | Differential solubility at varying temperatures | Methanol/Water mixture google.com | Purity: >99.8% (for a related compound) google.com |

This table provides a summary of common purification techniques for this compound and related compounds based on available literature.

Pharmacological and Biological Activity Profiling

Investigation of Biological Activity and Molecular Interactions

The unique structure of 4-((4-Isopropoxyphenyl)sulfonyl)phenol, which is an analogue of Bisphenol S (BPS), positions it as a subject of interest in toxicological and pharmacological research. Its biological activities are primarily understood through the lens of studies conducted on BPS and other related bisphenol compounds.

Modulation of Enzyme Activity

The interaction of this compound with various enzymes is a key area of research, although direct studies on this specific compound are limited. Insights are often drawn from research on structurally similar phenolic and sulfonyl-containing molecules.

Influence on Laccase Function

Laccases are a class of multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and aromatic substrates. mdpi.com These enzymes are involved in processes like lignin (B12514952) degradation and the removal of phenolic pollutants. nih.govnih.gov While direct studies on the interaction between this compound and laccase are not available in the reviewed literature, the general activity of laccase on phenolic compounds is well-documented. Laccases can catalyze the oxidation of phenols, which can lead to their polymerization or degradation. nih.govnih.gov For instance, laccase derived from Paraconiothyrium variabile has been shown to effectively remove phenol (B47542) and bisphenol A from aqueous solutions. nih.gov However, the specific influence of the isopropoxyphenyl sulfonyl group on the interaction with laccase remains to be investigated.

Inhibition of Aldo-Keto Reductases (AKR1B1 & AKR1B10)

Aldo-keto reductases, particularly AKR1B1 and AKR1B10, are implicated in various pathological conditions, including cancer, making them targets for therapeutic inhibitors. researchgate.netnih.gov AKR1B10 is overexpressed in several types of cancer and is considered a tumor marker. nih.gov There is a continuous search for selective inhibitors of these enzymes. mdpi.com Despite extensive research into inhibitors of AKR1B1 and AKR1B10, no specific studies documenting the inhibitory effects of this compound on these enzymes were identified in the searched literature. The development of selective inhibitors is challenging due to the high structural similarity between AKR1B1 and AKR1B10. nih.gov

Aromatase Inhibitory Properties

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. nih.govmdpi.commdpi.com Research has explored a variety of compounds, including natural and synthetic molecules, for their aromatase inhibitory potential. nih.govnih.gov While direct evidence of this compound as an aromatase inhibitor is not available, studies on its structural analog, Bisphenol S (BPS), have shown that it can reduce the mRNA expression of CYP19A1 in human choriocarcinoma cells (JEG-3). nih.gov This suggests a potential, though unconfirmed, indirect inhibitory effect on estrogen synthesis.

Interactive Data Table: Aromatase Inhibition by Related Compounds Below is a summary of findings related to aromatase inhibition by compounds structurally related to this compound.

| Compound | Effect on Aromatase (CYP19A1) | Cell Line | Reference |

| Bisphenol S (BPS) | Reduced mRNA expression | JEG-3 | nih.gov |

Inhibitory Effects on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

EGFR and VEGFR-2 are key receptors in cell signaling pathways that regulate cell growth, proliferation, and angiogenesis, making them important targets in cancer therapy. mdpi.comnih.gov A wide array of synthetic compounds have been developed and tested as inhibitors of VEGFR-2 to disrupt tumor blood supply. nih.govmdpi.com However, a review of the available literature did not yield any studies that specifically investigated the inhibitory effects of this compound on either EGFR or VEGFR-2.

Interactions with Estrogen Receptors

The interaction of this compound with estrogen receptors (ERs) is the most well-documented aspect of its biological activity, primarily through studies of its analog, Bisphenol S (BPS). Phenolic compounds, due to their structural similarity to estradiol, can bind to estrogen receptors and exhibit estrogenic or anti-estrogenic activity. researchgate.netfrontiersin.org

BPS and other BPA substitutes are known to be as hormonally active as BPA, exhibiting estrogenic, anti-estrogenic, androgenic, and anti-androgenic effects. researchgate.net In vitro studies have confirmed that BPS can bind to estrogen receptors. mdpi.com One study on a structurally similar compound, bis(4-hydroxyphenyl)[2-(phenoxysulfonyl)phenyl]methane, found that it binds to the estrogen receptor with an affinity that is 50% that of estradiol, stimulating the proliferation of estrogen-responsive breast cancer cells. nih.gov These findings strongly suggest that this compound, as a close structural analog of BPS, is likely to interact with estrogen receptors and function as an endocrine-disrupting chemical. mdpi.comnih.gov

Interactive Data Table: Estrogenic Activity of Bisphenol S (BPS) The following table summarizes the observed estrogenic effects of Bisphenol S, a structural analog of this compound.

| Activity | Observation | Model System | Reference |

| Estrogenic Activity | Increased uterine weight | Rats | nih.gov |

| Receptor Binding | Binds to estrogen receptor | In vitro | mdpi.comnih.gov |

| Hormonal Effects | Similar potency and action to BPA | In vitro & In vivo | researchgate.net |

| Reproductive Effects | Decreased gonad weight, altered hormone levels | Zebrafish | nih.gov |

Antimicrobial and Anti-inflammatory Potentials

As a member of the phenolic compound family, this compound is studied for a range of potential biological activities, including antimicrobial and anti-inflammatory effects. ambeed.com Phenolic compounds are well-recognized for their broad-spectrum antimicrobial properties, which are generally attributed to their ability to disrupt microbial cell membranes, interfere with metabolic processes, and inhibit enzyme activity. nih.govmdpi.com The presence of methoxy (B1213986) and phenolic hydroxyl groups in related compounds has been shown to contribute to antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Similarly, the anti-inflammatory potential of phenolic compounds is an area of active research. ambeed.com The general mechanism for the anti-inflammatory action of phenols involves the modulation of inflammatory pathways, such as inhibiting the production of pro-inflammatory mediators. nih.gov However, specific studies detailing the antimicrobial efficacy (e.g., minimum inhibitory concentrations) or the precise anti-inflammatory mechanisms of this compound are not extensively documented in the current scientific literature.

Anticancer Research and Antiproliferative Studies

In the field of oncology, this compound is noted for its role as a chemical intermediate in the synthesis of more complex molecules with therapeutic potential. Specifically, it is utilized in the creation of agents designed to be inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a target in cancer therapy. This application positions the compound as a foundational building block in the development of novel anticancer drugs.

While direct antiproliferative studies on this compound are limited, the broader class of phenolic compounds is known to possess anticancer properties. mdpi.com Marine-derived phenolic compounds, for example, have demonstrated the ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), through mechanisms that involve reducing cell viability and mobility. mdpi.com The anticancer effects of phenols are often linked to their capacity to induce apoptosis, arrest the cell cycle, and inhibit metastasis. nih.gov

Exploration of Effects on Cardiovascular Systems via Related Derivatives

The cardiovascular effects of this compound and its direct derivatives are not well-established in published research. However, the broader chemical class of phenolic compounds has been investigated for its potential to mitigate cardiovascular complications. nih.gov Phenolic compounds and their derivatives, particularly those with antioxidant and anti-inflammatory properties, are considered promising for addressing vascular issues that arise from oxidative stress and inflammation. nih.govresearchgate.net For instance, certain 2-methoxy phenol derivatives have shown potential as vasorelaxants and have demonstrated cardioprotective effects in preclinical studies. nih.gov These effects are linked to the suppression of inflammatory markers and the conservation of endogenous antioxidants. nih.gov Given these findings in related compounds, exploring the cardiovascular effects of this compound derivatives could be a potential area for future research.

Mechanisms of Biological Action

The biological activities of this compound are intrinsically linked to its molecular structure, which features a sulfonyl group connecting two phenyl rings, one of which is substituted with a hydroxyl group and the other with an isopropoxy group.

Role of Phenolic Hydroxyl Group in Biomolecular Hydrogen Bonding

A key determinant of the biological action of this compound is its phenolic hydroxyl (-OH) group. This functional group is a potent hydrogen bond donor, enabling the molecule to form non-covalent interactions with a wide array of biological macromolecules, including enzymes and cellular receptors. researchgate.net The formation of these hydrogen bonds is a critical factor in molecular recognition and can significantly influence the structure and function of the target biomolecule. mdpi.com

Electrophilic Participation of the Sulfonyl Group in Protein Modification

The diaryl sulfone structure of this compound contains a sulfonyl group (SO2) that can act as an electrophilic center. This electrophilicity is due to the electron-withdrawing nature of the two oxygen atoms double-bonded to the sulfur atom, which polarizes the sulfur atom and makes it susceptible to nucleophilic attack. While direct evidence for the covalent modification of proteins by this compound is not extensively detailed in the available literature, the chemical nature of the sulfonyl group suggests its potential to participate in such interactions.

The sulfonyl moiety can engage in electrophilic reactions with nucleophilic residues on proteins, such as the thiol group of cysteine, the hydroxyl group of serine, or the amino group of lysine. This interaction can lead to the formation of a covalent bond between the compound and the protein, potentially altering the protein's structure and function. Such modifications can result in the modulation of enzyme activity or other cellular processes. The reactivity of the sulfonyl group is a key aspect of the biological activity of many sulfonyl-containing compounds.

Structure-Activity Relationships (SAR) of Analogues

The biological activity of this compound and its analogues is significantly influenced by the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies of related diaryl sulfone compounds have provided insights into the structural requirements for various biological activities.

The bioactivity of diaryl sulfone derivatives can be finely tuned by altering the substituents on the phenyl rings. For instance, in a series of substituted diphenyl sulfones investigated for their antagonist activity at the 5-HT6 receptor, the introduction of a methylamine (B109427) substituent on one of the phenyl rings led to a significant increase in potency compared to the unsubstituted diphenyl sulfone. nih.gov Further modification with a piperazinyl moiety in the para-position relative to the sulfonyl group resulted in a dramatic enhancement of activity. nih.gov

These findings highlight the importance of specific substituent patterns for achieving high-affinity interactions with biological targets. The isopropoxy and hydroxyl groups of this compound are therefore likely to play a crucial role in its biological profile, influencing properties such as receptor binding, solubility, and metabolic stability. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the isopropoxy group can engage in hydrophobic interactions.

The sulfonyl bridge in this compound is a key structural feature that differentiates it from other bisphenolic compounds. A comparative study of diaryl sulfide (B99878), sulfoxide, and sulfone analogues of the natural product combretastatin (B1194345) A-4, a potent anticancer agent, revealed that the nature of the bridge connecting the two aromatic rings is critical for biological activity. nih.gov While the diaryl sulfide analogue showed high activity, the corresponding sulfone was also investigated, indicating that the oxidation state of the sulfur bridge modulates the biological effect. nih.gov

Therapeutic Lead Compound Development

This compound has emerged as a valuable scaffold in the development of new therapeutic agents. A significant application of this compound is as an intermediate in the synthesis of inhibitors for Pyruvate Dehydrogenase Kinase 1 (PDK1), a promising target for cancer therapy.

PDKs are enzymes that play a crucial role in cellular metabolism, and their overexpression is observed in many cancer cells, contributing to the metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). Therefore, inhibiting PDKs is a promising strategy to selectively target cancer cells.

In the structure-guided design of PDK inhibitors, the diaryl sulfone scaffold has been identified as a key pharmacophore. nih.gov The sulfonyl group is critical for binding to the ATP-binding pocket of the enzyme. The development of potent and selective PDK1 inhibitors has been pursued, and some of these efforts have utilized precursors with the this compound core structure. For instance, novel disulfide-based covalent inhibitors of PDK1 have been developed, demonstrating the potential of targeting this enzyme in cancer treatment. nih.gov The use of this compound as a starting material or key intermediate underscores its importance as a lead compound in the discovery of new anticancer drugs.

| Compound Name | Chemical Structure | Role in Therapeutic Development |

| This compound |  |

nih.govDisulfide-based PDK1 Inhibitor

nih.govDisulfide-based PDK1 Inhibitor nih.gov

nih.govComputational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

For 4-((4-isopropoxyphenyl)sulfonyl)phenol, docking simulations can elucidate how its distinct structural features interact with the active site of a biological target. The molecule's functional groups are key to its binding capabilities. The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in a receptor's binding pocket. researchgate.net The sulfonyl group (SO₂) contains electronegative oxygen atoms that can also participate in hydrogen bonding. Furthermore, the two aromatic rings can engage in π-π stacking and hydrophobic interactions, while the isopropoxy group contributes to hydrophobic interactions, potentially enhancing binding affinity and specificity.

| Functional Group | Potential Interaction Type | Significance in Ligand-Target Binding |

|---|---|---|

| Phenolic Hydroxyl (-OH) | Hydrogen Bonding (Donor and Acceptor) | Forms strong, directional interactions that are often crucial for anchoring the ligand in the active site. |

| Aromatic Phenyl Rings | π-π Stacking, Hydrophobic Interactions | Contributes to binding affinity through non-covalent stacking with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. |

| Sulfonyl Group (-SO₂-) | Hydrogen Bond Acceptor, Dipole-Dipole Interactions | The polar nature of this group can lead to favorable electrostatic interactions within the binding site. |

| Isopropoxy Group (-OCH(CH₃)₂) | Hydrophobic Interactions | Can fit into hydrophobic pockets within the receptor, displacing water molecules and increasing binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing these models, the activity of new, unsynthesized compounds can be predicted, accelerating the process of drug discovery and development. nih.gov

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). mdpi.com For a series of diaryl sulfone derivatives that includes this compound, a QSAR model could be constructed using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govresearchgate.net

The resulting model would be an equation of the form:

Biological Activity = f(Descriptor₁, Descriptor₂, ... , Descriptorₙ)

This equation allows for the prediction of the biological potency of structurally similar compounds based solely on their calculated descriptors. Such models are valuable for prioritizing which novel compounds to synthesize and test, thereby saving time and resources. nih.govmdpi.com

The foundation of a successful QSAR model is the selection of relevant molecular descriptors that effectively capture the structural features responsible for biological activity. mdpi.com These descriptors can be categorized into several types, each representing different aspects of the molecule's physicochemical properties. For this compound, key descriptors would likely relate to its size, shape, polarity, and electron distribution.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Describes the influence of the polar sulfonyl and hydroxyl groups on the molecule's electrostatic interactions. |

| Steric/Topological | Molecular Volume, Surface Area, Degree of Branching | Quantifies the size and shape of the molecule, including the bulk of the isopropoxy group, which influences how it fits into a receptor site. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Represents the molecule's lipophilicity, which is affected by the balance between the polar hydroxyl/sulfonyl groups and the nonpolar isopropoxy/phenyl moieties. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions, which can be crucial for its mechanism of action. nih.gov |

By analyzing the contribution of each descriptor in the QSAR model, researchers can identify the specific molecular properties that are most critical for enhancing or diminishing the compound's biological activity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it a valuable tool for understanding chemical reactivity and intermolecular forces. researchgate.net

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the three-dimensional geometry of this compound and calculate a variety of its electronic properties. imist.mamdpi.com

Key properties that can be analyzed include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.comrjpn.org

Molecular Electrostatic Potential (MESP): An MESP map visualizes the charge distribution across the molecule's surface. ymerdigital.com For this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the sulfonyl and hydroxyl groups, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) would be found near the hydrogen atoms.

| DFT-Calculated Property | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles, revealing the molecule's preferred 3D conformation. |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical stability and its susceptibility to electronic excitation. mdpi.com |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions and chemical reactions. ymerdigital.com |

| Electrophilicity Index | Measures the molecule's ability to accept electrons, providing insight into its behavior in reactions involving nucleophiles. rjpn.org |

DFT is also highly effective for studying the non-covalent interactions that govern how molecules interact with each other in condensed phases or with biological receptors. researchgate.net For this compound, DFT can be used to model and quantify the strength of key intermolecular forces.

The primary interactions include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. DFT calculations can determine the geometry and energy of hydrogen bonds formed between this group and other molecules (e.g., water, solvent molecules, or amino acid residues).

π-π Stacking: The two aromatic rings can interact with other aromatic systems through π-π stacking. DFT can calculate the optimal distance and interaction energy for different stacking configurations (e.g., parallel-displaced or T-shaped), which are critical for crystal packing and binding to aromatic residues in proteins. researchgate.netredalyc.org

By analyzing these interactions, DFT provides a fundamental understanding of the forces that dictate the compound's supramolecular chemistry and its ability to bind effectively to a target.

Lack of Specific Molecular Dynamics Simulation Data for this compound Binding Validation

Extensive searches of scholarly and scientific databases have revealed a significant lack of published research specifically detailing molecular dynamics (MD) simulations for the binding validation of the chemical compound this compound. While computational studies, including MD simulations, are prevalent in the investigation of related bisphenol analogues and their interactions with biological targets, no specific studies containing the requested detailed research findings or data tables for this compound could be identified.

Molecular dynamics simulations are a powerful computational tool used to understand the physical movement of atoms and molecules, providing insights into the stability of a ligand-protein complex and the nature of their binding interactions over time. This methodology is crucial for validating the binding mode and affinity of potential drug candidates or environmental contaminants.

Despite the importance of such studies, the scientific literature accessible through comprehensive searches does not currently contain specific reports on the application of this technique to this compound. Research in computational chemistry and molecular modeling often focuses on compounds with known biological activity or those that are part of larger screening libraries. It is possible that this compound has not yet been the subject of in-depth computational binding validation studies or that such research has not been made publicly available.

Therefore, the section on "," specifically subsection "4.4. Molecular Dynamics Simulations for Binding Validation," including any associated data tables and detailed research findings, cannot be generated at this time due to the absence of relevant scientific data for this compound.

Environmental Science and Toxicology Research

Assessment as a Bisphenol A (BPA) Alternative

4-((4-Isopropoxyphenyl)sulfonyl)phenol, also known by trade names such as D-8, is utilized as a color developer in thermal paper applications, serving as a direct substitute for BPA. mst.dkwikipedia.org Following regulatory restrictions on BPA due to its classification as an endocrine disruptor, various alternatives have been introduced into the market. researchgate.net D-8 is one of several phenolic and non-phenolic developers used in thermal paper for products like receipts and labels. mst.dk

The selection of BPA alternatives is often a balance of technical feasibility, economic viability, and safety. rivm.nl In terms of cost, thermal paper using D-8 is reported to be more expensive than BPA-based paper but generally less expensive than paper using alternatives like Pergafast 201. mst.dk While technically a feasible substitute, concerns have been raised regarding the safety of structurally similar replacements. rivm.nl A 2015 market survey in Saxony, Germany, found that D-8 was present in 6.2% of the thermal papers analyzed. wikipedia.org The U.S. Environmental Protection Agency (EPA) has also identified D-8 as one of the potential chemical alternatives to BPA for use in thermal paper. researchgate.netepa.gov

Endocrine Disrupting Potential and Mechanistic Investigations

The potential for this compound to act as an endocrine disruptor is a primary area of toxicological investigation. Due to its structural similarity to BPA and Bisphenol S (BPS), there is concern that it may exhibit similar hormonal activities. rivm.nl In 2019, this concern led to the inclusion of this compound in the Community Rolling Action Plan (CoRAP) under the European Union's REACH regulation. wikipedia.org The substance was listed for evaluation by Belgium, starting in 2023, specifically to assess its potential as an endocrine disruptor and to re-evaluate its impact on human health and the environment. wikipedia.org Endocrine disrupting chemicals can interfere with the body's hormonal systems in several ways, including mimicking or blocking natural hormones, or altering hormone synthesis and metabolism. nih.govsaicmknowledge.org

Research into the specific estrogenic and antiandrogenic activity of this compound (D-8) has yielded nuanced results. A study that analyzed extracts from thermal paper using a nanofractionation platform combined with a cell-based bioassay reported very low or no estrogenic activity for D-8 compared to BPA and its parent compound, BPS. researchgate.net

However, it is important to consider the broader context of related bisphenol compounds. Many bisphenol analogues have been shown to possess estrogenic and/or antiandrogenic properties. nih.govrsc.org For example, studies on various phenylphenols and biphenols have demonstrated that they can activate estrogen receptors (ERα and ERβ) and exhibit antiandrogenic activity. nih.gov The parent compound, Bisphenol S (BPS), has been shown to have estrogenic activity, though often with lower potency than BPA in some assays. nih.govnih.gov Given the official concern noted by its inclusion in the CoRAP list for evaluation as a potential endocrine disruptor, further dose-response tests with authentic standards are required to definitively characterize the estrogenic and antiandrogenic profile of D-8. wikipedia.orgresearchgate.net

The impact of this compound on aquatic life is a significant environmental concern. Research using zebrafish (Danio rerio) embryos has provided direct evidence of its toxicological effects. One study found that D-8 induced teratogenic (developmental malformation) effects similar to those caused by BPA. researchgate.net

The parent compound, BPS, has been more extensively studied and is known to cause adverse effects in aquatic vertebrates through an endocrine-mediated mode of action, particularly by impairing reproductive success in fish. industrialchemicals.gov.au Studies in zebrafish have shown that BPS exposure can lead to decreased gonad weight, altered sex hormone levels, and disrupted reproduction, including reduced egg production and sperm count. nih.gov The demonstrated developmental toxicity of D-8 in a key aquatic model organism highlights the potential for this BPA alternative to negatively impact aquatic ecosystems. researchgate.net

Environmental Occurrence and Distribution Studies

Recent environmental monitoring has confirmed the presence of this compound in various environmental compartments, indicating its release and distribution following its use in consumer and industrial products. nih.govdoaj.org As a derivative of Bisphenol S (BPS), its detection is part of a growing body of evidence showing that novel BPA alternatives are becoming widespread environmental contaminants. nih.gov

A 2023 study focusing on the Pearl River Delta in China specifically detected this compound (referred to in the study as BPSIP) in coastal environmental samples. nih.gov This provides clear evidence of its occurrence in real-world environmental systems. The compound was found in water, suspended particulate matter (SPM), and sediment. nih.gov The parent compound, BPS, has been detected globally in numerous matrices, including wastewater, surface water, indoor dust, and even in clothing. industrialchemicals.gov.au The detection of this specific derivative underscores that as BPS and its analogues replace BPA, they are in turn being released into and accumulating in the environment.

Below is a table summarizing the detection of this compound in a specific coastal environment.

Table 1: Environmental Concentrations of this compound in the Pearl River Delta

| Environmental Matrix | Concentration Range | Median Concentration | Source |

|---|---|---|---|

| Water | Not specified individually | Part of total BDs (median 4.3 ng/L) | nih.gov |

| Suspended Particulate Matter (SPM) | Not specified individually | Part of total BDs (median 3.0 ng/g dw) | nih.gov |

| Sediment | Not specified individually | Part of total BDs (median 0.64 ng/g dw) | nih.gov |

Note: The source study measured 12 Bisphenol S derivatives (BDs) as a group. While this compound was frequently detected, its individual concentration range was not reported separately from the total concentration of all measured BDs.

Understanding how a chemical partitions between different environmental phases (e.g., water, soil, sediment) is crucial for predicting its fate, transport, and bioavailability. Research on this compound has shown that its partitioning behavior is strongly influenced by its chemical properties. nih.gov

A study of bisphenols in coastal waters found a significant correlation between the solid-water distribution coefficient (logKd) of the compound and its octanol-water partition coefficient (logKow). nih.gov This indicates that hydrophobic interaction is a primary mechanism governing its distribution between the dissolved phase (water) and solid phases like suspended particulate matter. nih.gov In essence, the compound's tendency to avoid water drives it to associate with organic carbon in particulate matter and sediment. Studies on the parent compound, BPS, have similarly shown that accounting for soil organic carbon content and pH is key to describing its sorption behavior in soil-water systems. acs.org

Ecological Implications of Environmental Presence

The presence of this compound in the environment, particularly in aquatic ecosystems, is a subject of concern due to its potential for ecotoxicity. While comprehensive ecotoxicological data for this specific compound remains limited, existing information from hazard assessments and regulatory classifications indicates a clear potential for adverse environmental effects.

The compound is formally recognized for its risks to aquatic life. According to safety data sheets and chemical suppliers, this compound is classified as toxic to aquatic life with long-lasting effects. lgcstandards.comtcichemicals.com This classification suggests that the substance can cause harm to aquatic organisms and that its persistence in the environment may lead to chronic exposure and long-term ecological consequences.

In a 2014 report by the U.S. Environmental Protection Agency (EPA) evaluating alternatives to Bisphenol A (BPA) in thermal paper, this compound (identified by its CAS Number 95235-30-6) was assessed for its environmental hazards. The report concluded that most of the BPA alternatives reviewed, including this compound, were designated as having high concern for both acute and chronic aquatic toxicity. epa.govepa.gov This designation was part of a screening-level hazard assessment and points to the compound's potential to harm aquatic life upon release into the environment. epa.gov

Detailed research findings from specific environmental studies on the ecological impact of this compound are not widely available in published literature. Much of the current understanding is based on its structural similarity to other bisphenol analogues that have been more extensively studied. nih.govnih.govmdpi.com However, direct extrapolation of data from analogues is not a substitute for specific testing of the compound itself. The limited availability of specific ecotoxicological data underscores a significant knowledge gap.

The following tables summarize the available hazard information for this compound.

Table 1: GHS Hazard Classification for Aquatic Environments

| Hazard Statement | Classification | Source(s) |

| H411: Toxic to aquatic life with long lasting effects | Aquatic Chronic 2 | lgcstandards.com, tcichemicals.com |

Table 2: U.S. EPA Hazard Designations for BPA Alternatives

| CAS Number | Analyte | Aquatic Toxicity (Acute) | Aquatic Toxicity (Chronic) | Source(s) |

| 95235-30-6 | This compound | High | High | epa.gov, epa.gov |

The high hazard designations from the EPA report, combined with the official GHS classification, strongly indicate that the release of this compound into the environment poses a significant risk to aquatic ecosystems. lgcstandards.comtcichemicals.comepa.govepa.gov These classifications are based on data that suggests the compound can cause mortality, growth inhibition, or reproductive issues in aquatic organisms.

Advanced Research Applications in Materials Science and Industrial Chemistry

Applications in Specialty Chemical Production

In the realm of industrial chemistry, 4-((4-Isopropoxyphenyl)sulfonyl)phenol serves as a crucial intermediate in the synthesis of a variety of organic compounds and specialty chemicals. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a stable sulfonyl linkage, makes it a versatile building block. cymitquimica.com The compound is utilized in processes that require the introduction of its specific sulfonyl-bridged phenolic scaffold into larger, more complex molecules. This role is pivotal in manufacturing chemicals for industries such as polymers and agrochemicals, where specific molecular architectures are required to achieve desired functionalities. monachem.com

The production of these specialty chemicals often involves multi-step synthetic pathways where this compound is introduced to impart specific properties like thermal stability or to act as a key structural element. monachem.com Research is ongoing to explore its broader potential in developing new drugs and other high-value chemical products.

Role in Advanced Materials Development

The application of this compound extends significantly into the development of advanced materials, where its properties are leveraged to create functional products. It is a component in certain industrial processes for producing materials with specific performance characteristics. For instance, its derivative, 4-Hydroxyphenyl 4-Isopropoxyphenyl Sulfone, is employed in novel chemical processes to control the release behavior of microcapsules by being part of a photo-crosslinkable polyurethane acrylate (B77674) shell. alfachemch.com This application highlights its role in creating "smart" materials with controllable properties.

A primary and well-documented application of this compound is in the manufacturing of thermal paper. wastonchem.comrivm.nl In this technology, it functions as a color developer, a critical component of the thermally sensitive layer that produces an image upon heating. alfachemch.comdayoochemical.com The compound is often referred to by its industrial name, D-8. wastonchem.comcymitquimica.commst.dk

The mechanism involves the heat from a thermal printer head melting the developer (D-8) and a leuco dye, allowing them to react and form a visible color. The selection of the developer is crucial for the quality, stability, and safety of the final product. D-8 is considered a feasible alternative to Bisphenol A (BPA), a developer that has faced scrutiny due to health concerns. rivm.nlmst.dk Phenolic compounds like D-8 are effective developers due to the presence of at least one phenolic hydroxyl group and a melting point suitable for the thermal printing process. rivm.nl The use of phenol-based compounds with a diphenyl sulfone structure has been shown to provide excellent resistance against the fading of the printed image, particularly in papers containing certain types of pulp. google.com

| Compound Name | Common Name/Abbreviation | CAS Number | Molecular Formula | Role in Thermal Paper |

|---|---|---|---|---|

| This compound | D-8 | 95235-30-6 | C15H16O4S | Color Developer (BPA Alternative) wastonchem.commst.dk |

| Bis(4-hydroxyphenyl) Sulfone | Bisphenol S (BPS) | 80-09-1 | C12H10O4S | Color Developer (BPA Alternative) wastonchem.comrivm.nl |

| Bisphenol A | BPA | 80-05-7 | C15H16O2 | Color Developer rivm.nl |

| 2,4'-Dihydroxydiphenyl sulfone | BPS-24C | 5397-34-2 | C12H10O4S | Color Developer wastonchem.com |

The principles of crystal engineering, which involve the design and synthesis of solid-state structures with desired properties, are applicable to derivatives of this compound. The sulfonyl group and phenolic hydroxyl groups are key functional moieties that can participate in forming robust hydrogen bonds and other non-covalent interactions.

Research on structurally related bisphenols, such as 4,4'-sulfonyldiphenol (B7728063) (Bisphenol S), provides insight into the potential crystal engineering applications. In studies involving 4,4'-sulfonyldiphenol, the O-H group of the phenol (B47542) and the S=O group of the sulfone act as effective hydrogen bond donors and acceptors, respectively. nih.gov This allows for the construction of complex supramolecular architectures like chains, sheets, and frameworks when co-crystallized with other molecules (co-formers), such as heteroaromatic amines. nih.govresearchgate.net

For example, the interaction of 4,4'-sulfonyldiphenol with pyrazine (B50134) results in the formation of molecular ladders through a combination of O-H···O=S and O-H···N hydrogen bonds. nih.gov Similarly, its adducts with 1,10-phenanthroline (B135089) can form intricate hydrogen-bonded chains. researchgate.net These studies demonstrate that the sulfonyl-bridged phenolic scaffold, which is central to the structure of this compound, is a powerful tool for creating organized solid-state assemblies. The specific isopropoxy group in D-8 would further influence the packing and intermolecular interactions, offering avenues to fine-tune the resulting crystal structures for applications in areas like host-guest chemistry or the development of new functional materials.

Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Compound Quantification in Complex Matrices

The quantification of 4-((4-Isopropoxyphenyl)sulfonyl)phenol, particularly at trace levels in complex matrices such as wastewater, soil, and biological fluids, necessitates highly sensitive and selective analytical methods. nih.govresearchgate.net Liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the techniques of choice for this purpose. nih.gov

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound due to its high sensitivity and selectivity, which allow for the detection of the compound at nanogram-per-liter levels. lcms.cz Gas chromatography-mass spectrometry (GC-MS) is another viable option, although it often requires a derivatization step to increase the volatility of the polar phenolic group, for instance, through silylation. nih.gov

The general workflow for the analysis of this compound in complex matrices typically involves sample collection, extraction, cleanup, and instrumental analysis. Solid-phase extraction (SPE) is a commonly used technique for the extraction and preconcentration of the analyte from aqueous samples. nih.gov

Below is an interactive data table summarizing typical parameters for the quantification of bisphenol analogues, which can be adapted for this compound, using LC-MS/MS.

| Parameter | Typical Value/Range | Description |

| Instrumentation | HPLC-MS/MS | High-Performance Liquid Chromatography with Tandem Mass Spectrometry |

| Ionization Mode | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar molecules. |

| Limit of Detection (LOD) | 0.05 - 1.0 ng/L | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.15 - 3.0 ng/L | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Linear Range | 0.5 - 100 µg/L | The concentration range over which the instrumental response is proportional to the analyte concentration. |

| Precision (RSD%) | < 15% | The relative standard deviation, indicating the repeatability of the measurement. |

| Accuracy (Recovery%) | 80 - 115% | The percentage of the true amount of analyte that is detected by the method. |

The analysis of emerging contaminants like this compound is often performed in various laboratories using different methodologies. This can lead to discrepancies in the reported data, making it difficult to compare results and assess the true extent of environmental contamination. Method harmonization and standardization are crucial to ensure the reliability and comparability of analytical data.

Harmonization involves establishing a set of agreed-upon criteria for analytical methods, such as the use of common internal standards, calibration procedures, and quality control samples. Standardization goes a step further by defining a specific, detailed protocol that all participating laboratories must follow.

For bisphenol analogues, efforts towards harmonization are ongoing and focus on several key aspects:

Reference Materials: The development and use of certified reference materials (CRMs) containing known concentrations of this compound in relevant matrices are essential for method validation and ensuring accuracy.

Inter-laboratory Studies: Round-robin tests, where the same samples are analyzed by multiple laboratories, are conducted to assess the proficiency of different labs and identify potential sources of variability.

Standardized Protocols: The development and adoption of standardized operating procedures (SOPs) for sample preparation and analysis can significantly reduce inter-laboratory variation.

Complex matrices, such as wastewater and sediment, contain a multitude of co-extracted substances that can interfere with the analysis of the target analyte. researchgate.net These "matrix effects" can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. dphen1.com

Several strategies are employed to mitigate matrix effects:

Effective Sample Cleanup: Utilizing advanced sample preparation techniques, such as selective solid-phase extraction or dispersive solid-phase extraction (d-SPE), can remove a significant portion of interfering compounds.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for matrix effects.

Use of Internal Standards: The addition of a known amount of an isotopically labeled analogue of this compound to the sample before extraction can correct for both matrix effects and variations in extraction efficiency.

Spike recovery studies are performed to evaluate the efficiency of the entire analytical method, from extraction to detection. researchgate.net This involves adding a known amount of the analyte (spiking) to a blank sample matrix and then analyzing the sample to determine the percentage of the added analyte that is recovered. researchgate.net Acceptable recovery rates, typically in the range of 70-130%, indicate that the method is effective in extracting and quantifying the analyte from the specific matrix.

Spectroscopic Approaches for Structural Elucidation of Derivatives

Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of this compound and its potential derivatives or degradation products. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure.

¹H and ¹³C NMR spectroscopy are primary tools for the structural characterization of this compound. The chemical shifts, coupling constants, and signal intensities in the NMR spectra provide a wealth of information about the arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the two phenyl rings, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the quaternary carbons and the carbons of the aromatic rings and the isopropoxy group.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (phenol ring) | 6.8 - 7.8 | 115 - 160 |

| Aromatic Protons (isopropoxyphenyl ring) | 6.9 - 7.9 | 116 - 162 |

| Isopropoxy CH | 4.5 - 4.7 | 70 - 72 |

| Isopropoxy CH₃ | 1.2 - 1.4 | 21 - 23 |

For more complex derivatives or to resolve ambiguities in the one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. lcms.cz

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecule. sdsu.eduyoutube.com For a derivative of this compound, COSY would be invaluable in establishing the connectivity of protons within the aromatic rings and any attached side chains. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edumdpi.com This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections between different functional groups and for assigning quaternary carbon signals. mdpi.com

Variable-Temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds. numberanalytics.comox.ac.uk For sulfonylphenol derivatives, VT-NMR could be used to investigate the rotational barrier around the sulfur-carbon bonds. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rates of these dynamic processes and the energy barriers associated with them. rsc.orgresearchgate.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-Isopropoxyphenyl)sulfonyl)phenol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-isopropoxyphenol with a sulfonyl chloride derivative under controlled conditions. Optimization includes:

- Catalyst selection : Use anhydrous bases like pyridine to neutralize HCl byproducts.

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm). Calibrate against certified reference materials.

Mass spectrometry : ESI-MS in negative ion mode to confirm molecular ion peak (expected m/z: 320.3).

Thermal stability : Perform TGA/DSC to assess decomposition profiles under nitrogen atmosphere .

Advanced Research Questions

Q. What experimental strategies can elucidate the environmental persistence and degradation pathways of this compound in aquatic systems?

- Methodological Framework :

- Fate studies : Conduct OECD 308/309 tests to measure biodegradation in water-sediment systems under aerobic/anaerobic conditions.

- Photolysis : Exclude UV light to isolate hydrolysis pathways; use xenon-arc lamps for simulated sunlight studies.

- Advanced analytics : Employ LC-QTOF-MS to identify transformation products (TPs). Compare fragmentation patterns with databases .

- Data Interpretation : Apply kinetic models (e.g., first-order decay) to estimate half-lives. Cross-validate with QSAR predictions for sulfonated aromatics .

Q. How can theoretical frameworks guide mechanistic studies on interactions between this compound and biological macromolecules?

- Approach :

Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450).

DFT calculations : Analyze electron density maps to identify reactive sites for sulfonate group interactions.

In vitro validation : Pair computational results with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in quantifying this compound across chromatographic techniques?

- Resolution Strategy :

- Method harmonization : Calibrate instruments using a common internal standard (e.g., deuterated biphenyl).

- Matrix effects : Spike recovery tests in complex matrices (e.g., serum, soil extracts) to assess interference.

- Inter-laboratory validation : Share protocols via platforms like COSMOS to standardize LC-MS/MS parameters (e.g., collision energy, ion source temperature) .

Q. What steps ensure reproducibility in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Best Practices :

- Batch consistency : Document reaction parameters (e.g., stirring rate, reagent stoichiometry) in electronic lab notebooks.

- Crystallography : Resolve crystal structures of key derivatives to correlate substituent positioning with bioactivity.

- Blinded testing : Use third-party labs to validate biological assay results (e.g., IC values) .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring to hazardous waste containers.

- Storage : Keep in amber glass bottles at 4°C under inert gas (Ar/N) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。